molecular formula C19H17BrO3 B15082861 2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione

2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B15082861
M. Wt: 373.2 g/mol
InChI Key: RFBPQGAXLAVCKL-UHFFFAOYSA-N
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Description

2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 5-(4-bromophenyl)-2-furaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a modulator of biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-Chlorophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione
  • 2-{[5-(4-Methylphenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione
  • 2-{[5-(4-Nitrophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione

Uniqueness

2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its analogs .

Properties

Molecular Formula

C19H17BrO3

Molecular Weight

373.2 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C19H17BrO3/c1-19(2)10-16(21)15(17(22)11-19)9-14-7-8-18(23-14)12-3-5-13(20)6-4-12/h3-9H,10-11H2,1-2H3

InChI Key

RFBPQGAXLAVCKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)C1)C

Origin of Product

United States

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